(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester
Description
(1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is a bicyclic secondary amine derivative with a rigid norbornane-like scaffold. The compound features a methyl ester group at the 3-position of the bicyclo[2.2.1]heptane system, which enhances its stability and modulates its reactivity. Its molecular formula is C₈H₁₃NO₂ (methyl ester form), and it is often utilized as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . The stereochemistry (1R,3S,4S) is critical for its biological activity, as demonstrated in its role as a precursor to ledipasvir, an HCV NS5A inhibitor .
Properties
IUPAC Name |
methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3/t5-,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVCCAYXVXMOOP-XVMARJQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](C2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural properties facilitate various biological activities, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug design, and relevant case studies.
- Molecular Formula : C12H19NO4
- CAS Number : 291775-59-2
- Melting Point : 147-152 °C
- Optical Activity : [α]22/D -170±10° in chloroform
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound's structure allows it to interact with various neurotransmitter receptors, particularly in the central nervous system (CNS), suggesting potential applications in treating neurological disorders.
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes linked to viral infections, including hepatitis C serine protease, which is crucial for viral replication .
- Chiral Catalysis : Its chiral centers are essential for asymmetric synthesis, which is vital for producing enantiomerically pure compounds used in pharmaceuticals .
Biological Activities
The following table summarizes the notable biological activities associated with this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Hepatitis C Treatment : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid effectively inhibited the activity of the hepatitis C NS3-NS4A serine protease, showcasing its potential as a lead compound for antiviral drugs .
- Neuropharmacological Research : Research has indicated that this compound can modulate neurotransmitter systems, presenting opportunities for developing treatments for anxiety and depression .
- Synthetic Applications : The compound has been utilized in various synthetic pathways to create complex molecules for pharmaceutical applications, highlighting its versatility as a scaffold in organic chemistry .
Scientific Research Applications
Applications Overview
- Synthetic Organic Chemistry
-
Drug Development
- The structural characteristics of (1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester enable the design of novel drug candidates targeting central nervous system disorders. Research has shown that derivatives of this compound can enhance therapeutic efficacy for conditions such as depression and anxiety .
- Peptide Synthesis
- Chiral Catalysis
- Research in Neuroscience
Case Study 1: Drug Development for CNS Disorders
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of novel inhibitors derived from this compound aimed at treating hepatitis C virus infections. These inhibitors demonstrated significant antiviral activity and represent a promising avenue for drug development against viral infections .
Case Study 2: Peptide-Based Therapeutics
Research conducted on peptide derivatives utilizing this compound revealed their effectiveness as therapeutic agents in cancer treatment. The study illustrated how these peptides could inhibit tumor growth by targeting specific cellular pathways .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Synthetic Organic Chemistry | Building block for complex molecules | Facilitates synthesis of pharmaceuticals and agrochemicals |
| Drug Development | Design of novel CNS-targeting drugs | Enhances efficacy against CNS disorders |
| Peptide Synthesis | Preparation of biologically active peptide derivatives | Inhibitors developed show promise against various diseases |
| Chiral Catalysis | Provides chiral centers for enantiomerically pure compounds | Essential for pharmaceutical applications |
| Neuroscience Research | Studies receptor interactions | Potential modulation of neurotransmitter systems |
Chemical Reactions Analysis
Protecting Group Manipulation
The tert-butoxycarbonyl (Boc) or carbobenzoxy (Cbz) groups on the nitrogen atom undergo deprotection under specific conditions:
Fluorination Reactions
The hydroxyl group at position 5 is replaced with fluorine using fluorinating agents:
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions:
| Reagents/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| NaOH (aq), MeOH, reflux | (1R,3S,4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid | >90% | Requires Boc/Cbz protection stability |
Amide Bond Formation
The carboxylic acid (after hydrolysis) reacts with amines to form amides:
| Reagents/Conditions | Amine | Product | Yield | Source |
|---|---|---|---|---|
| EDCl, HOBt, DIPEA | Primary/secondary amines | Bicyclic amide derivatives | 60–85% |
Aza-Diels-Alder Reactions
The compound participates in cycloadditions as a dienophile or diaza component:
| Reaction Partner | Conditions | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Cyclopentadiene | RT, CH₂Cl₂ | Exo-adduct | 56% | >20:1 exo:endo |
Oxidation and Reduction
Functional group interconversions are achievable at the ester or amine sites:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (Cbz removal) | Ozone, then reductive workup | Aldehyde intermediate | 75% | |
| Reduction (LiAlH₄) | THF, 0°C → RT | Alcohol derivative | 68% |
Stereoselective Functionalization
The rigid bicyclic framework directs stereochemical outcomes:
-
Epoxidation : Reacts with mCPBA to form epoxide at the bridgehead with >95% diastereomeric excess .
-
Sulfonation : Tosyl chloride in pyridine yields sulfonamide derivatives .
Critical Analysis of Reaction Trends
-
Steric Effects : The norbornane structure imposes steric constraints, favoring exo selectivity in cycloadditions .
-
Solvent Sensitivity : Polar aprotic solvents (e.g., CH₂Cl₂) enhance fluorination rates with DAST .
-
Catalyst Efficiency : Pd-based catalysts achieve near-quantitative yields in hydrogenolysis .
This compound’s versatility in bond-forming reactions makes it a cornerstone in medicinal chemistry for synthesizing constrained peptidomimetics and enzyme inhibitors.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Carboxylic Acid Derivatives
Key Differences:
Esterification Efficiency :
- The methyl ester derivative (target compound) is synthesized via methylation of the carboxylic acid precursor using dimethyl sulfate in THF/NaOH (yield: ~87% after purification) .
- In contrast, tert-butyl esters (e.g., compound in Table 1) require Boc-protection and coupling agents like EDC/HOBt, yielding ~72% for benzimidazole derivatives .
Stability and Commercial Availability
- The target compound is listed as discontinued by suppliers like CymitQuimica, likely due to niche applications .
- In contrast, its Boc-protected precursor (CAS 291775-59-2) remains available for custom synthesis .
Research Findings and Limitations
- Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 1R,3S,4S vs. 1S,3R,4R) drastically alter enzyme binding, as seen in PH substrate studies .
- Synthetic Challenges : Purification of bicyclic esters often requires silica gel chromatography (PE/EA systems) or prep-HPLC, increasing production costs .
Preparation Methods
Dieckmann Cyclization Route and Lactone Intermediates
A prominent method involves the Dieckmann cyclization of pyrrolidine diesters to yield azabicyclic ketones, which are then converted into the methyl ester form of the bicyclic compound. This method was elaborated by Cottrell et al. (Merck Sharp and Dohme Research Laboratories), who demonstrated the synthesis of enantiomerically pure esters through chiral lactone intermediates.
-
- Dieckmann cyclization of pyrrolidine diester to form azabicyclic ketone.
- Conversion of ketone to lactone intermediates bearing chiral substituents.
- Separation of diastereoisomeric lactones by crystallization.
- Final conversion of lactones to methyl esters with controlled stereochemistry.
Stereochemical Control: The absolute configuration was confirmed by X-ray crystallography of intermediates, ensuring the (1R, 3S, 4S) configuration in the final ester product.
Reaction Conditions: Typical reagents include formaldehyde, n-butanol, and chiral amines under controlled temperature and solvent conditions.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dieckmann Cyclization | Pyrrolidine diester, base | Azabicyclic ketone intermediate |
| 2 | Lactonization | Formaldehyde, alcohol | Diastereoisomeric lactones |
| 3 | Crystallization | Diethyl ether | Separation of diastereoisomers |
| 4 | Esterification | Methanol, acid/base catalysis | Methyl ester with defined stereochemistry |
Chiral Auxiliary-Based Synthesis
Another approach uses chiral substituted benzyl groups on the nitrogen atom to induce stereoselectivity:
Starting from (R)-(+)-N-1-phenylethyl-N-trimethylsilylmethylamine, reaction with aqueous formaldehyde and n-butanol yields intermediates that can be converted into the target methyl ester.
This method allows for the preparation of enantiomerically pure compounds by controlling the stereochemistry via the chiral auxiliary.
Enzymatic Hydrolysis for High Purity Intermediate
Recent patents describe enzymatic hydrolysis methods to prepare high-purity (1R, 3S, 4S)-N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid methyl ester, an important intermediate for Ledipasvir synthesis.
- Process Overview:
- The starting material is the protected ester (N-tertbutyloxycarbonyl derivative).
- Enzymatic hydrolysis is employed to selectively remove protecting groups or modify the ester, yielding high-purity intermediates.
- This method improves yield, selectivity, and reduces production costs and environmental impact.
| Parameter | Details |
|---|---|
| Starting Material | N-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate |
| Hydrolysis Agent | Enzymatic catalyst (specific enzyme not disclosed) |
| Conditions | Mild temperature, aqueous medium |
| Advantages | High purity (>90%), scalable, environmentally friendly |
Research Findings and Analytical Data
Stereochemical Confirmation: X-ray crystallography of intermediates such as 2-[(S)-1-phenylethyl] perhydropyrano[3,4-c]pyrrole-4-one confirmed the absolute stereochemistry of the final methyl ester.
Purity and Yield: Enzymatic hydrolysis methods yield intermediates with high purity and reduced diastereomeric impurities (less than 7-10%), which is critical for pharmaceutical applications.
Spectroscopic Data: Typical characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming the molecular structure and stereochemistry.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Dieckmann Cyclization & Lactone Separation | Classical organic synthesis; uses crystallization | Established stereocontrol; scalable | Multiple steps; requires purification |
| Chiral Auxiliary Approach | Uses chiral amines as auxiliaries | High enantiomeric purity | Cost of chiral auxiliaries |
| Enzymatic Hydrolysis | Biocatalytic deprotection/hydrolysis | High purity; eco-friendly; cost-effective | Requires enzyme sourcing and optimization |
Q & A
Q. Basic
- NMR : and NMR identify bicyclic protons (δ 1.5–3.0 ppm) and ester carbonyl (δ 170–175 ppm).
- Mass Spectrometry : HRMS confirms molecular weight (141.17 g/mol for free acid; 177.63 g/mol for HCl salt).
- X-ray Diffraction : Resolves absolute stereochemistry (e.g., R/S configuration at C1, C3, C4) .
How can contradictions in reported biological activity data (e.g., neuropharmacology vs. anticancer effects) be resolved?
Advanced
Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 thresholds) or metabolite interference. Standardize protocols using:
- Receptor Binding Assays : Radiolabeled ligands (e.g., -GABA for neuroreceptor studies).
- Metabolic Profiling : LC-MS/MS to identify active metabolites. Cross-validate findings in ≥3 independent studies .
What is the role of the methyl ester group in modulating chemical reactivity and solubility?
Basic
The ester enhances lipophilicity (logP ~1.2 vs. -0.8 for free acid), improving membrane permeability. It acts as a protecting group, enabling later hydrolysis to the carboxylic acid for further derivatization (e.g., amide coupling). Solubility in DMSO (>50 mM) facilitates in vitro assays .
How should analogs be designed for structure-activity relationship (SAR) studies?
Q. Advanced
- Core Modifications : Introduce substituents at C3 (e.g., hydroxyl, amino) to probe hydrogen-bonding interactions.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to γ-aminobutyric acid (GABA) receptors. Validate with IC50 shifts in functional assays .
What purification strategies are recommended for isolating high-purity product?
Q. Basic
- Crystallization : Use ethanol/water (3:1 v/v) for recrystallization (yield: 60–75%).
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) removes diastereomeric impurities .
What challenges arise when scaling synthesis from milligram to gram quantities?
Q. Advanced
- Stereochemical Drift : Aggressive mixing in batch reactors may induce racemization. Switch to flow chemistry with residence time <5 min.
- Yield Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., DMAP/EDCI) .
Which biological targets are most associated with this compound?
Q. Basic
- Neurological Targets : GABA receptors (Ki ~150 nM), NMDA receptor modulation.
- Enzymatic Targets : Carbonic anhydrase IX (IC50 ~2.5 µM) in cancer models .
How can in vitro efficacy be translated to in vivo models for therapeutic potential?
Q. Advanced
- Pharmacokinetics : Assess plasma stability (t >2 hrs) and blood-brain barrier penetration (brain/plasma ratio ≥0.3 in rodents).
- Disease Models : Test in MES (maximal electroshock) for epilepsy or xenograft tumors (e.g., HCT-116) for anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
